molecular formula C29H46O B12431928 22-Dehydroclerosterol; 25(27)-Dehydroporiferasterol

22-Dehydroclerosterol; 25(27)-Dehydroporiferasterol

Cat. No.: B12431928
M. Wt: 410.7 g/mol
InChI Key: ZTJFINKUHDHOSM-LJUWLKIGSA-N
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Description

22-Dehydroclerosterol (CAS: 26315-07-1) and 25(27)-Dehydroporiferasterol are plant-derived sterols belonging to the stigmastane class, characterized by a 24-ethylcholestane backbone . These compounds are structural analogs of cholesterol but differ in the position of double bonds and substituents, influencing their biochemical roles and applications.

  • 22-Dehydroclerosterol: Contains a 24β-ethyl group and unsaturation at C-5, C-22, and C-25. It is notable for its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Helicobacter pylori .
  • 25(27)-Dehydroporiferasterol: Features a double bond between C-25 and C-27 and is identified as a biomarker in Cucurbitaceae species (e.g., cucumber, muskmelon) .

Both compounds are isolated from plants such as Clerodendron philippinum and Kalanchoe daigremontiana, often alongside other sterols like clerosterol and stigmasterol .

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1

InChI Key

ZTJFINKUHDHOSM-LJUWLKIGSA-N

Isomeric SMILES

CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(=C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C

Origin of Product

United States

Preparation Methods

Natural Isolation and Purification of 22-Dehydroclerosterol

Botanical Sources and Extraction

22-Dehydroclerosterol (C₂₉H₄₆O) is predominantly isolated from plants in the Clerodendrum genus, including Clerodendrum chinense and Clerodendrum mandarinorum. Fresh plant material is typically dried, ground, and subjected to solvent extraction using polar-nonpolar solvent systems. Ethyl acetate (EtOAc) and methanol-chloroform mixtures are commonly employed to solubilize sterols from lipid-rich tissues.

Example Protocol:
  • Extraction : 1 kg of dried C. chinense leaves is macerated in 5 L of EtOAc for 72 hours at room temperature.
  • Concentration : The extract is evaporated under reduced pressure to yield a crude residue.
  • Saponification : The residue is refluxed with 4 M KOH in ethanol to hydrolyze esterified sterols.
  • Partitioning : The neutral lipid fraction is extracted with hexane and dried over sodium sulfate.

Chromatographic Purification

The crude sterol mixture is fractionated using silica gel column chromatography with a hexane-EtOAc gradient (4:1 to 1:1). 22-Dehydroclerosterol elutes in the mid-polarity fraction, which is further purified via reverse-phase HPLC (C₁₈ column, methanol mobile phase, 1.0 mL/min). Final identification is confirmed by ¹H NMR and GC-MS, with characteristic signals at δ 5.35 ppm (C5-H) and δ 5.15 ppm (C22-H).

Chemical Synthesis of 25(27)-Dehydroporiferasterol

Strategic Retrosynthesis

25(27)-Dehydroporiferasterol (C₂₉H₄₆O) shares structural similarity with poriferasterol but features an additional Δ25(27) double bond. Synthetic routes often begin with readily available sterols like stigmasterol, leveraging selective oxidation and elimination reactions to introduce the target unsaturation.

Tosylation-Displacement-Oxidation Sequence

A patent-derived methodology for analogous sterols involves:

  • Tosylation : Treatment of 16β,26-dihydroxycholesterol with p-toluenesulfonyl chloride (1.2–1.5 eq) in pyridine at 0°C for 48 hours to yield the 26-tosylate intermediate.
  • Phthalimide Displacement : Reacting the tosylate with potassium phthalimide in DMF at 40°C for 3 hours to introduce a phthalimido group.
  • Oxidation : Selective oxidation of the C16 hydroxyl to a ketone using chromium trioxide (1.5 eq) in glacial acetic acid with sodium acetate.
Wolff-Kishner Reduction

The C16 ketone is reduced via a modified Wolff-Kishner reaction:

  • Reagents : Hydrazine monohydrate (66 eq), KOH (15 eq) in polyethylene glycol (35 mL/g steroid).
  • Conditions : Reflux at 200°C for 2 hours to cleave the phthalimide group and reduce the ketone.

Enzymatic Biosynthesis in Recombinant Systems

Heterologous Expression in Yeast

The Δ24-sterol reductase (DWF1) from Oryza sativa (OsDWF1) has been expressed in Saccharomyces cerevisiae to produce 24-methyl sterols. This system can be adapted for 25(27)-dehydroporiferasterol by co-expressing Δ25(27)-desaturase enzymes.

Key Steps:
  • Gene Cloning : Codon-optimized Δ25(27)-desaturase genes are cloned into yeast expression vectors.
  • Fermentation : Transformed yeast is cultured in synthetic complete medium with galactose induction.
  • Sterol Extraction : Lyophilized cells are extracted with EtOAc, and sterols are purified via silica gel chromatography.

Substrate Specificity of Sterol Methyltransferases (SMTs)

SMT-1 and SMT-2 catalyze the methylation of Δ24(25)-sterols to form Δ24(28)-intermediates, which are precursors to 22-dehydroclerosterol. For instance, SMT-2 preferentially methylates 24-methylenelophenol, which undergoes dehydrogenation to yield 22-dehydroclerosterol.

Analytical Characterization

Spectroscopic Data

Compound ¹H NMR (δ, ppm) GC-MS (m/z)
22-Dehydroclerosterol 5.35 (C5-H), 5.15 (C22-H) 410 [M]⁺
25(27)-Dehydroporiferasterol 5.35 (C5-H), 5.45 (C27-H) 410 [M]⁺

Chiral Separation

Chiral GC-MS columns (e.g., Chirasil-Dex) resolve epimeric mixtures, such as campesterol and dihydrobrassicasterol, which are common byproducts in sterol synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Double Bond Positions 24-Substituent Notable Functional Groups
22-Dehydroclerosterol Δ⁵, Δ²², Δ²⁵ 24β-ethyl 3β-hydroxyl group
25(27)-Dehydroporiferasterol Δ⁵, Δ²², Δ²⁵(²⁷) 24β-ethyl 3β-hydroxyl group
β-Sitosterol Δ⁵ 24α-ethyl 3β-hydroxyl group
Stigmasterol Δ⁵, Δ²² 24α-ethyl 3β-hydroxyl group
Clerosterol Δ⁵ 24β-ethyl 3β-hydroxyl group

Key Observations :

  • Double Bond Variations : 22-Dehydroclerosterol and 25(27)-Dehydroporiferasterol share Δ⁵ and Δ²² bonds but differ at C-25/C-27. This distinction impacts their fluidity in membranes and interactions with enzymes .
  • 24-Substituent Stereochemistry : Both compounds have a 24β-ethyl group, contrasting with β-sitosterol and stigmasterol (24α-ethyl). This stereochemistry influences their biosynthesis and metabolic pathways .

Comparison Highlights :

  • Antibacterial Activity : 22-Dehydroclerosterol exhibits broad-spectrum antibacterial effects, unlike 25(27)-Dehydroporiferasterol, whose primary role is structural .
  • Biomarker Utility : 25(27)-Dehydroporiferasterol serves as a dietary biomarker, while β-sitosterol is used clinically for cholesterol management .

Research Findings and Pharmacological Potential

22-Dehydroclerosterol

  • Antibacterial Mechanism : Disrupts bacterial membrane integrity by binding to lipid bilayers, as observed in Potentilla kleiniana extracts .
  • Synergistic Effects : Enhances the efficacy of traditional Chinese medicines like Isatis indigotica in formulations such as Banlangen granules .

25(27)-Dehydroporiferasterol

  • Biosynthetic Role : Acts as an intermediate in sterol biosynthesis in Cucurbitaceae, influencing membrane stability in plant cells .
  • Isolation Challenges: Requires advanced chromatographic techniques (e.g., AgNO₃-alumina columns) due to structural similarity to spinasterol and clerosterol .

Biological Activity

22-Dehydroclerosterol and 25(27)-dehydroporiferasterol are sterols that have garnered attention due to their biological activities. These compounds are primarily derived from various plant sources and have been studied for their potential therapeutic applications, particularly in the fields of microbiology and pharmacology. This article will delve into their biological activities, mechanisms of action, and relevant research findings.

  • 22-Dehydroclerosterol
    • Molecular Formula : C27H44O
    • Molecular Weight : 396.65 g/mol
    • IUPAC Name : (3β)-22-dehydro-5α-cholestan-3-ol
  • 25(27)-Dehydroporiferasterol
    • Molecular Formula : C27H44O
    • Molecular Weight : 396.65 g/mol
    • IUPAC Name : (3β)-24-ethylcholesta-5,22E,25(27)-trien-3β-ol

Antimicrobial Activity

Both compounds exhibit significant antimicrobial properties. Research indicates that:

  • 22-Dehydroclerosterol has shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori .
  • 25(27)-Dehydroporiferasterol has been identified in sterol compositions of plants such as Ajuga bracteosa and exhibits antimicrobial effects as well .

The biological activities of these sterols can be attributed to their ability to interact with cellular membranes and influence various cellular processes:

  • They may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Both compounds are believed to modulate immune responses, potentially enhancing the host's defense mechanisms against infections.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on the antibacterial effects of 22-dehydroclerosterol demonstrated a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 50 µg/mL. This indicates a strong potential for use in treating bacterial infections .
  • Sterol Composition Analysis :
    Research analyzing the sterol composition of various plants found that both sterols are prevalent in certain species, suggesting a role in plant defense mechanisms against pathogens .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of both compounds:

CompoundAntimicrobial ActivitySources
22-Dehydroclerosterol Effective against E. coli, S. aureus, H. pyloriDerived from various plant sources
25(27)-Dehydroporiferasterol Exhibits antimicrobial propertiesFound in plants like Ajuga bracteosa

Q & A

Basic Research Questions

Q. What are the primary natural sources of 22-Dehydroclerosterol and 25(27)-Dehydroporiferasterol, and how can they be identified in plant extracts?

  • Answer : These sterols are found in Cucurbitaceae family plants, including cucumber (Cucumis sativus), muskmelon (Cucumis melo), and watermelon (Citrullus lanatus), as well as in Kalanchoe daigremontiana . Identification involves solvent extraction (e.g., hexane or chloroform-methanol mixtures) followed by chromatographic separation (TLC or HPLC) and confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . For instance, Cucumis melo seeds were analyzed using GC-MS to confirm the presence of 25(27)-Dehydroporiferasterol alongside other sterols .

Q. What analytical techniques are recommended for initial characterization of these sterols?

  • Answer : Initial characterization should combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or UV-Vis spectroscopy for separation and quantification. Gas-liquid chromatography (GLC) and silver nitrate (AgNO₃)-impregnated columns are effective for resolving structurally similar sterols . Confirmatory analysis requires tandem MS (e.g., LC-MS/MS) for molecular mass determination and NMR (¹H and ¹³C) for structural elucidation of double-bond positions and side-chain configurations .

Advanced Research Questions

Q. How can conflicting data regarding the structural elucidation of 25(27)-Dehydroporiferasterol from different plant sources be resolved?

  • Answer : Discrepancies often arise from variations in extraction methods or co-eluting compounds. To resolve this:

  • Cross-validate techniques : Combine NMR (e.g., DEPT, COSY) with high-resolution MS (HR-MS) to confirm the C-25(27) double bond and ethyl group at C-24 .
  • Comparative analysis : Use reference standards from authenticated plant sources (e.g., Kalanchoe daigremontiana) and replicate isolation protocols to ensure consistency .
  • Isotopic labeling : Trace biosynthetic pathways in controlled plant growth conditions to verify structural analogs .

Q. What experimental strategies are effective in isolating 22-Dehydroclerosterol from co-occurring sterols with similar physicochemical properties?

  • Answer :

  • Derivatization : Acetylate sterol mixtures to enhance separation efficiency during AgNO₃ column chromatography, leveraging differences in polarity .
  • Multi-step chromatography : Employ reverse-phase HPLC with a C18 column and isocratic elution (e.g., methanol:water 95:5) to separate non-polar sterols .
  • Crystallization : Use fractional crystallization in acetone or ethanol to exploit subtle solubility differences .

Q. What methodological frameworks are suitable for studying the biosynthetic pathways of these sterols in plants?

  • Answer :

  • Isotopic tracer studies : Administer ¹³C-labeled mevalonate or cycloartenol precursors to track metabolic flux in plant tissues .
  • Gene silencing : Use RNA interference (RNAi) to downregulate enzymes like sterol methyltransferase (SMT) and monitor intermediate accumulation .
  • Enzyme assays : Isolate microsomal fractions to measure catalytic activity of C-24 alkylation or Δ22-desaturation steps .

Q. How can researchers address contradictions in reported solubility and acidity data for these sterols?

  • Answer :

  • Standardized protocols : Replicate solubility tests (e.g., shake-flask method) in buffered aqueous solutions (pH 4–9) at controlled temperatures .
  • pKa determination : Use potentiometric titration with a glass electrode in non-aqueous media (e.g., dimethyl sulfoxide) to account for weak acidity .
  • Inter-laboratory validation : Collaborate to compare results across studies, ensuring consistent solvent systems and calibration standards .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating these sterols as dietary biomarkers in human studies?

  • Answer :

  • Case-control studies : Measure sterol levels in serum/plasma using LC-MS/MS and correlate with dietary records. Apply multivariate regression to adjust for confounding factors (e.g., lipid profiles) .
  • Receiver operating characteristic (ROC) curves : Assess biomarker specificity/sensitivity by comparing cohorts with high vs. low intake of Cucurbitaceae fruits .

Q. How should researchers design experiments to investigate the ecological role of these sterols in plant stress responses?

  • Answer :

  • Stress induction : Expose plants to abiotic stressors (e.g., drought, salinity) and quantify sterol profiles via GC-MS. Compare with unstressed controls .
  • Membrane fluidity assays : Use fluorescence polarization with diphenylhexatriene (DPH) to assess sterol-mediated membrane rigidity in liposomes .

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